molecular formula C20H43OP B14709316 Diheptyl(hexyl)oxo-lambda~5~-phosphane CAS No. 20612-62-8

Diheptyl(hexyl)oxo-lambda~5~-phosphane

Cat. No.: B14709316
CAS No.: 20612-62-8
M. Wt: 330.5 g/mol
InChI Key: YZRIDXDKHCYHTB-UHFFFAOYSA-N
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Description

. This compound is part of the phosphine oxide family, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and three organic groups. Phosphine oxides are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptyl(hexyl)oxo-lambda~5~-phosphane typically involves the reaction of heptylmagnesium bromide with hexylphosphonic dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diheptyl(hexyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .

Mechanism of Action

The mechanism of action of diheptyl(hexyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diheptyl(hexyl)oxo-lambda~5~-phosphane is unique due to its specific alkyl chain length and the presence of both heptyl and hexyl groups. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in catalysis and material science .

Properties

CAS No.

20612-62-8

Molecular Formula

C20H43OP

Molecular Weight

330.5 g/mol

IUPAC Name

1-[heptyl(hexyl)phosphoryl]heptane

InChI

InChI=1S/C20H43OP/c1-4-7-10-13-16-19-22(21,18-15-12-9-6-3)20-17-14-11-8-5-2/h4-20H2,1-3H3

InChI Key

YZRIDXDKHCYHTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCP(=O)(CCCCCC)CCCCCCC

Origin of Product

United States

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